2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetic acid
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Overview
Description
“2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetic acid” is a chemical compound with the CAS Number: 2228295-88-1 . It has a molecular weight of 170.21 and its IUPAC name is 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14O3/c10-7-4-6(5-8(11)12)9(7)2-1-3-9/h6-7,10H,1-5H2,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications
Antioxidant Properties of Hydroxycinnamic Acids
Hydroxycinnamic acids (HCAs) have been extensively studied for their significant biological properties, including antioxidant activity. These studies focus on the structure-activity relationships (SARs) of HCAs, indicating that modifications to the aromatic ring and carboxylic function significantly influence antioxidant activity. The presence of an ortho-dihydroxy phenyl group (catechol moiety) is particularly important for enhancing antioxidant effects, which could be beneficial for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Biotechnological Routes Based on Lactic Acid Production
Lactic acid, an important hydroxycarboxylic acid, is produced commercially by fermenting sugars present in biomass. It serves as a feedstock for the green chemistry of the future, with potential applications in producing biodegradable polymers and various chemicals such as pyruvic acid, acrylic acid, and lactate ester. This review highlights the promising biotechnological routes for converting lactic acid into valuable chemicals (Gao, Ma, & Xu, 2011).
Applications of Organic Acids in Acidizing Operations
Organic acids, including formic, acetic, citric, and lactic acids, are used as alternatives to hydrochloric acid (HCl) in acidizing operations for carbonate and sandstone formations. These acids offer advantages such as lower corrosion rates and the ability to avoid issues like high dissolving power and sludging tendency associated with HCl. The paper provides an intensive review of advancements, technology, and challenges associated with organic acids in acidizing jobs, highlighting their retardation performance and applications in high-temperature operations (Alhamad et al., 2020).
Organic Corrosion Inhibitors for Industrial Cleaning
The use of organic inhibitors, particularly those containing heteroatoms (O, S, N, P) and π-electrons, is a frequent and economic method for inhibiting metallic dissolution in acidic media. These inhibitors show promise in various industrial cleaning processes, such as acid cleaning, pickling, and descaling. This review details the effectiveness of organic inhibitors in preventing corrosion of metals and alloys in aggressive acidic solutions (Goyal et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-(3-hydroxyspiro[3.3]heptan-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-7-4-6(5-8(11)12)9(7)2-1-3-9/h6-7,10H,1-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKXMUDJGQGEFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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